REACTION_CXSMILES
|
[C:1]([NH:7][C:8]1[C:9](=[CH:13][C:14]([I:17])=[CH:15][CH:16]=1)[C:10](O)=[O:11])(=O)[CH2:2][CH2:3][CH2:4][CH3:5].ClC(OCC)=O.C(=O)=O.[OH-].[NH4+:28]>CN(C)C=O.O.C(N(CC)CC)C>[CH2:2]([C:1]1[NH:28][C:10](=[O:11])[C:9]2[C:8](=[CH:16][CH:15]=[C:14]([I:17])[CH:13]=2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:3.4|
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)NC=1C(C(=O)O)=CC(=CC1)I
|
Name
|
|
Quantity
|
14.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
432 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
660 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to 0° to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 10° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 10°-15° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry is then heated at 60°-70° C. for 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The recovered solid is washed with 3 L of a 1:1 water-N,N-dimethylformamide solution
|
Type
|
CUSTOM
|
Details
|
The solid is dried at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC2=CC=C(C=C2C(N1)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 803 g | |
YIELD: PERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |